Enhanced Aqueous Solubility of 4-Amino-2-(propan-2-yl)phenol hydrochloride versus Free Base
The hydrochloride salt of 4-amino-2-(propan-2-yl)phenol exhibits markedly improved aqueous solubility relative to its free base. While the free base 4-amino-2-isopropylphenol (CAS 16750-66-6) is described as insoluble in water and requiring organic co-solvents for dissolution , the hydrochloride salt formation enhances aqueous solubility via ionization, enabling homogeneous solution-phase reaction conditions [1]. This property is critical for aqueous-based synthetic protocols and biological assays where water miscibility is required.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; soluble in water (qualitative) |
| Comparator Or Baseline | Free base 4-amino-2-isopropylphenol; insoluble in water |
| Quantified Difference | Qualitative improvement (from insoluble to soluble) |
| Conditions | Room temperature, neutral pH (vendor-reported) |
Why This Matters
Procurement of the hydrochloride salt ensures compatibility with aqueous reaction media, reducing the need for organic co-solvents and facilitating scale-up in medicinal chemistry workflows.
- [1] Kuujia.com, Cas no 98959-55-8 (4-amino-2-(propan-2-yl)phenol hydrochloride) product page, accessed 2025. View Source
